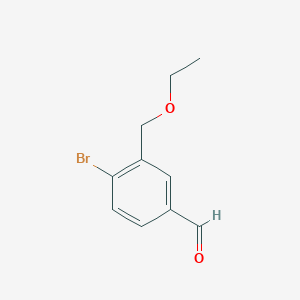

4-Bromo-3-(ethoxymethyl)benzaldehyde

説明

Significance of Functionalized Benzaldehydes in Contemporary Organic Synthesis

Functionalized benzaldehydes are a cornerstone of modern organic synthesis, valued for their versatility as key intermediates in the construction of complex organic molecules. fiveable.mefiveable.me Benzaldehyde (B42025), the simplest aromatic aldehyde, consists of a benzene (B151609) ring attached to a formyl (-CHO) group. fiveable.mefiveable.me This arrangement confers unique reactivity, making it a precursor for a wide array of compounds, including pharmaceuticals, flavorings, and fragrances. fiveable.mefiveable.me The aldehyde group is readily transformed through oxidation to yield carboxylic acids or through reduction to form alcohols. fiveable.me

The true synthetic power of this class of molecules is realized through the introduction of additional functional groups onto the benzene ring. These "functionalized" benzaldehydes serve as pivotal building blocks. The aldehyde group's carbonyl carbon is susceptible to nucleophilic addition reactions, a fundamental process in forming new carbon-carbon and carbon-heteroatom bonds. fiveable.me For instance, the reaction with hydrogen cyanide to form cyanohydrins creates a versatile intermediate for further synthetic elaboration. fiveable.me

In recent research, aldehyde-functionalized ionic liquids have been highlighted for their diverse reactivity. researchgate.net They act as soluble supports for a variety of organic reactions, including reductive aminations and multicomponent reactions. researchgate.net The aldehyde group can be easily oxidized to a carboxyl group or reduced to a benzylic alcohol, demonstrating the flexible nature of these functionalized compounds. researchgate.net This adaptability makes functionalized benzaldehydes indispensable tools for chemists, allowing for the strategic synthesis of complex target molecules, including imidazole (B134444) derivatives and other heterocyclic systems. wisdomlib.org The ability to perform late-stage functionalization on benzaldehyde substrates further expands their utility in medicinal chemistry and materials science. acs.org

Structural Characteristics of 4-Bromo-3-(ethoxymethyl)benzaldehyde and its Position in Chemical Research

This compound is a polysubstituted aromatic aldehyde with the chemical formula C₁₀H₁₁BrO₂. chemsrc.com Its structure features a benzaldehyde core with two substituents on the benzene ring: a bromine atom at the C4 position and an ethoxymethyl group (-CH₂OCH₂CH₃) at the C3 position. This specific arrangement of a halogen, an ether linkage, and an aldehyde group on an aromatic scaffold makes it a valuable intermediate in specialized chemical synthesis. chemicalbook.com

The presence of these distinct functional groups dictates its chemical reactivity. The aldehyde group serves as a primary site for transformations like oxidation, reduction, and condensation reactions. The bromine atom offers a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of more complex molecular architectures. The ethoxymethyl group, while relatively stable, can influence the electronic properties of the aromatic ring and may participate in or direct reactions under specific conditions.

In the landscape of chemical research, this compound is positioned primarily as a building block for research and development purposes. chemicalbook.com It is a non-naturally occurring compound synthesized for use in creating more complex target molecules, likely within the pharmaceutical and fine chemical industries. chemicalbook.com Its utility is demonstrated by its relationship to other compounds; for example, it can be derived from precursors like 4-Bromo-3-(bromomethyl)benzaldehyde and can be a precursor to downstream products such as 4-Bromo-3-(ethoxymethyl)benzoic acid and its esters. chemsrc.comchemicalbook.comchemscene.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | chemsrc.com |

| Molecular Weight | 243.097 g/mol | chemsrc.com |

| Density | 1.405 g/cm³ | chemsrc.com |

| Boiling Point | 303.8°C at 760 mmHg | chemsrc.com |

| Flash Point | 137.5°C | chemsrc.com |

| CAS Number | 837408-71-6 | chemsrc.com |

Overview of Research Trajectories for Brominated and Ether-Substituted Aromatic Compounds

Research into brominated and ether-substituted aromatic compounds follows several key trajectories, driven by their prevalence as natural products and their utility as synthetic intermediates. mdpi.comnih.gov Brominated aromatic compounds are of significant interest due to their biological activities and their role as versatile building blocks in organic synthesis. researchgate.net The introduction of bromine into an aromatic ring is a fundamental transformation, with modern research focusing on developing more efficient and selective C-H bromination methods, including transition-metal-catalyzed and metal-free approaches. researchgate.net These methods aim to overcome the challenges associated with traditional brominating agents, which can be hazardous and lack regioselectivity. researchgate.netresearchgate.net Brominated aromatics like bromophenols, found in marine algae, have shown potential as antioxidant and anticancer agents, spurring the synthesis of derivatives for drug development. mdpi.com

Ether-substituted aromatic compounds, particularly polybrominated diphenyl ethers (PBDEs), represent another major research focus. mdpi.comnih.gov These compounds, characterized by two bromine-substituted benzene rings linked by an ether bond, have been used extensively as flame retardants. nih.gov Consequently, a significant body of research investigates their environmental fate, bioaccumulation, and potential toxicity. nih.gov Studies have shown that the number and position of bromine atoms, along with other substituents like hydroxyl or methoxy (B1213986) groups, can significantly influence the biological activity and toxicity of these compounds. mdpi.com Research also explores the natural occurrence of such compounds, with many hydroxylated and methoxylated PBDEs being identified as secondary metabolites from marine organisms like sponges. mdpi.com The interplay between the bromine substitution pattern and the ether linkage is crucial in determining the molecule's properties, from cytotoxicity to its potential as a pharmaceutical lead. mdpi.com

Structure

2D Structure

特性

IUPAC Name |

4-bromo-3-(ethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUISGMXQLYGTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461989 | |

| Record name | 4-bromo-3-(ethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837408-71-6 | |

| Record name | 4-bromo-3-(ethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Investigations and Computational Chemistry Studies of 4 Bromo 3 Ethoxymethyl Benzaldehyde

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for predicting the electronic structure, stability, and reactivity of molecules. materialsciencejournal.org These methods provide a theoretical lens to examine molecules that may be difficult to study experimentally.

Density Functional Theory (DFT) Applications in Aromatic Systems

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. materialsciencejournal.orgresearchgate.net It is particularly effective for aromatic systems due to its balance of computational cost and accuracy. DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. nih.gov For substituted benzaldehydes, DFT can elucidate how different functional groups influence the electronic properties of the aromatic ring and the aldehyde group. nih.govresearchgate.net Studies on similar molecules, like 5-Bromo-2-Hydroxybenzaldehyde and various other benzaldehyde (B42025) derivatives, have successfully used DFT to analyze molecular stability, charge distribution, and potential reactive sites. materialsciencejournal.orgmdpi.com

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and are often used for detailed studies on substituted benzaldehydes to achieve high accuracy. materialsciencejournal.orgmdpi.com

The exchange-correlation functional accounts for the complex electron-electron interactions. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most widely used for organic molecules. nih.govmdpi.com The selection of an appropriate combination of functional and basis set, for instance, B3LYP/6-311++G(d,p), is a critical first step in ensuring the reliability of the computational results for a molecule like 4-Bromo-3-(ethoxymethyl)benzaldehyde. materialsciencejournal.org

Analysis of Molecular Electronic Structure and Reactivity Descriptors

Following the optimization of the molecule's geometry using a selected DFT method, various descriptors of its electronic structure and reactivity can be calculated. These descriptors offer quantitative insights into the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For substituted benzaldehydes, the nature and position of the substituents can significantly alter the energies of the FMOs and the resulting energy gap. nih.gov

Illustrative Data Table 1: Hypothetical Frontier Molecular Orbital Energies

Disclaimer: The following table is for illustrative purposes only. The values are not derived from actual calculations on this compound and are meant to represent the type of data generated in a typical DFT study.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. materialsciencejournal.org It maps the electrostatic potential onto the electron density surface, using a color gradient to indicate different charge regions. Typically, red areas signify negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. materialsciencejournal.org

For a molecule like this compound, an MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles. The hydrogen atoms and the bromine atom could exhibit positive potential. dtic.mil

Reactivity Indices: Ionization Energy, Hardness, and Electrophilicity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices provide a more detailed understanding than the HOMO-LUMO gap alone. nih.govresearchgate.net

Ionization Energy (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, defined as ω = (μ)2 / (2η), where μ is the chemical potential (μ ≈ -(I + A) / 2). researchgate.net

These indices are valuable in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.govresearchgate.net

Illustrative Data Table 2: Hypothetical Global Reactivity Descriptors

Disclaimer: The following table is for illustrative purposes only. The values are not derived from actual calculations on this compound and are meant to represent the type of data generated in a typical DFT study.

| Reactivity Descriptor | Value (eV) |

| Ionization Energy (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.88 |

Condensed Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Conceptual Density Functional Theory (DFT) provides valuable descriptors for predicting chemical reactivity. Among these, Fukui functions are particularly important as they indicate the change in electron density at a specific point in a molecule when the total number of electrons is changed. Condensed Fukui functions simplify this by assigning a single value to each atomic site, representing its susceptibility to different types of chemical attack.

The Fukui function comes in three main forms:

fk+ for nucleophilic attack (attack by an electron donor), which corresponds to the addition of an electron.

fk- for electrophilic attack (attack by an electron acceptor), which corresponds to the removal of an electron.

fk0 for radical attack.

A higher value of the condensed Fukui function at a particular atomic site suggests a greater reactivity of that site toward the corresponding type of attack. For this compound, these functions can be calculated to identify the most reactive sites. The carbonyl carbon of the aldehyde group is expected to be a primary site for nucleophilic attack, while the aromatic ring will contain the most likely sites for electrophilic attack, influenced by the directing effects of the bromo, ethoxymethyl, and aldehyde substituents.

Below is an illustrative table of calculated condensed Fukui functions for selected atoms in this compound, highlighting the predicted reactive centers.

Table 1: Illustrative Condensed Fukui Functions for this compound Note: These are hypothetical values for illustrative purposes.

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| C (aldehyde) | 0.258 | 0.045 |

| O (aldehyde) | 0.095 | 0.189 |

| C1 (ring, attached to CHO) | 0.061 | 0.050 |

| C2 (ring) | 0.033 | 0.098 |

| C3 (ring, attached to CH2OEt) | 0.052 | 0.041 |

| C4 (ring, attached to Br) | 0.048 | 0.035 |

| C5 (ring) | 0.029 | 0.115 |

| C6 (ring) | 0.038 | 0.121 |

| Br | 0.075 | 0.022 |

The data predict that the aldehyde carbon is the most probable site for a nucleophilic attack, while the aldehyde oxygen and specific carbons on the aromatic ring are more susceptible to electrophilic attack.

Spectroscopic Property Predictions and Vibrational Analysis

Computational methods are extensively used to simulate and interpret various types of molecular spectra. By calculating the fundamental vibrational frequencies, nuclear magnetic shielding constants, and electronic transition energies, a theoretical picture of the FT-IR, Raman, NMR, and UV/Vis spectra can be generated. These simulations are invaluable for assigning experimental peaks and understanding the structural basis of the spectroscopic features.

Simulation of Infrared (FT-IR) and Raman Spectra

Vibrational spectroscopy is a key tool for identifying functional groups within a molecule. Theoretical vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be calculated using DFT, typically with hybrid functionals like B3LYP and a basis set such as 6-311++G(d,p). numberanalytics.com The calculations provide a set of harmonic frequencies that correspond to the normal modes of vibration of the molecule.

To aid in the assignment of these modes, a Total Energy Distribution (TED) analysis is often performed. TED analysis decomposes each vibrational mode into contributions from various internal coordinates (e.g., bond stretching, angle bending), allowing for a precise description of the nature of the vibration. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and ethoxy group, the C-Br stretch, and various bending and deformation modes of the benzene (B151609) ring.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound Note: These are hypothetical, unscaled harmonic frequencies for illustrative purposes.

| Frequency (cm-1) | IR Intensity | Raman Activity | Vibrational Assignment (based on TED) |

|---|---|---|---|

| 3105 | Medium | High | Aromatic C-H stretch |

| 2980 | Medium | Medium | CH3 asymmetric stretch |

| 2875 | Low | Medium | Aldehyde C-H stretch |

| 1715 | Very High | Medium | C=O aldehyde stretch |

| 1590 | High | High | Aromatic C=C stretch |

| 1255 | High | Low | C-O-C asymmetric stretch (ethoxymethyl) |

| 1130 | Medium | Medium | In-plane aromatic C-H bend |

| 1040 | High | Low | C-O-C symmetric stretch (ethoxymethyl) |

| 680 | Medium | High | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov The final chemical shifts are then obtained by referencing the calculated shielding values to a standard, usually tetramethylsilane (B1202638) (TMS).

For this compound, the calculations would predict distinct chemical shifts for the aromatic protons based on their position relative to the electron-withdrawing aldehyde and bromo groups and the electron-donating ethoxymethyl group. Similarly, the ¹³C chemical shifts would reflect the electronic environment of each carbon atom, with the carbonyl carbon appearing significantly downfield.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are hypothetical values for illustrative purposes, referenced to TMS.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (aldehyde) | 9.95 | C (aldehyde) | 191.5 |

| H2 (ring) | 8.05 | C1 (ring, attached to CHO) | 137.2 |

| H5 (ring) | 7.88 | C2 (ring) | 132.0 |

| H6 (ring) | 7.95 | C3 (ring, attached to CH2OEt) | 140.1 |

| H (methylene, O-CH2-C) | 4.60 | C4 (ring, attached to Br) | 124.8 |

| H (methylene, -CH2-CH3) | 3.65 | C5 (ring) | 130.5 |

| H (methyl) | 1.25 | C6 (ring) | 129.8 |

| C (methylene, O-CH2-C) | 71.5 | ||

| C (methylene, -CH2-CH3) | 65.8 | ||

| C (methyl) | 15.2 |

Electronic Absorption (UV/Vis) Spectroscopy Predictions

Theoretical calculations can also shed light on the electronic transitions that give rise to UV/Vis absorption spectra. Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the energies of excited states. nih.gov These calculations yield the maximum absorption wavelengths (λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

The UV/Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring system. The presence of the carbonyl group also introduces a weaker n → π* transition at a longer wavelength. Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning these transitions.

Table 4: Illustrative Predicted Electronic Absorption Properties for this compound in Gas Phase Note: These are hypothetical values for illustrative purposes.

| λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |

|---|---|---|---|

| 335 | 0.018 | HOMO-1 -> LUMO | n -> π |

| 278 | 0.450 | HOMO -> LUMO | π -> π |

| 235 | 0.210 | HOMO-2 -> LUMO | π -> π* |

Solvent Effects on Molecular Properties Using Continuum Models (e.g., PCM Model)

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate these effects into quantum chemical calculations. cam.ac.uk In the PCM framework, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this medium, and the electrostatic interactions between the solute and the polarized dielectric are calculated self-consistently.

Using the PCM, it is possible to study how properties like molecular geometry, reactivity indices (Fukui functions), and spectroscopic parameters (NMR, UV/Vis) change in different solvents. For instance, polar solvents are expected to stabilize polar ground or excited states, which can lead to shifts in NMR signals and bathochromic (red) or hypsochromic (blue) shifts in UV/Vis absorption bands compared to the gas phase.

Advanced Theoretical Approaches

While DFT is a versatile and widely used method, more advanced and computationally intensive approaches can provide higher accuracy, especially for systems where standard DFT may be inadequate.

Coupled-Cluster (CC) Theory: Coupled-cluster methods are considered the "gold standard" in quantum chemistry for their high accuracy in calculating electron correlation. wikipedia.orgresearchgate.net Methods like CCSD(T), which includes single and double excitations iteratively and triple excitations perturbatively, can yield near-exact results for ground-state energies and properties of small to medium-sized molecules. cam.ac.ukwikipedia.org For a molecule like this compound, CCSD(T) could be used to obtain benchmark values for reaction energies or to validate the results from less expensive DFT methods.

Multireference Methods: For cases where the electronic structure cannot be well-described by a single Slater determinant (e.g., in bond-breaking, diradicals, or certain excited states), multireference methods are necessary. numberanalytics.comuni-stuttgart.de Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multi-Reference Configuration Interaction (MRCI) provide a more robust description. uni-stuttgart.denumberanalytics.comwikipedia.org These approaches would be particularly relevant for studying the photochemistry or complex reaction pathways of this compound, where multiple electronic states may be close in energy.

These advanced methods, while computationally demanding, represent the cutting edge of theoretical chemistry and offer the potential for highly accurate and predictive modeling of complex chemical systems.

Natural Bond Orbital (NBO) Analysis

No published research detailing the Natural Bond Orbital (NBO) analysis of this compound could be located. Therefore, data regarding donor-acceptor interactions, stabilization energies, and other NBO parameters for this specific molecule are not available.

Non-Linear Optical (NLO) Property Investigations (e.g., Polarizability and Hyperpolarizability)

Similarly, no studies concerning the Non-Linear Optical (NLO) properties of this compound were found. As a result, values for polarizability, first hyperpolarizability, and other NLO characteristics for this compound have not been reported in the searched literature.

Applications in Medicinal Chemistry Research and Biological Interface Studies

Role as a Key Intermediate in Pharmaceutical Compound Synthesis

4-Bromo-3-(ethoxymethyl)benzaldehyde serves as a crucial intermediate in the multi-step synthesis of advanced drug candidates. Its primary documented application is in the construction of dual-acting receptor antagonists, which are molecules designed to block two different biological targets simultaneously.

Specifically, this aldehyde is an essential building block for a class of N-isoxazolyl biphenylsulfonamides that function as dual antagonists for the Angiotensin II Type 1 (AT₁) and Endothelin A (ETₐ) receptors. h1.conih.gov The synthesis involves using the aldehyde group to build a more complex side chain on one of the phenyl rings of the biphenyl (B1667301) core structure. The ethoxymethyl group at the 3-position and the bromo group at the 4-position are critical for ensuring the correct orientation and electronic properties of the final molecule, guiding its interaction with the target receptors. h1.coacs.org

One notable therapeutic agent developed using this synthetic pathway is Sparsentan, a highly potent dual AT₁ and ETₐ receptor antagonist investigated for treating various forms of kidney disease. lookchem.com The structural framework provided by this compound is integral to the final architecture of Sparsentan and related compounds. lookchem.com

Exploration in Biological Assays and Structure-Activity Relationship (SAR) Investigations

While this compound itself is not typically the final active compound tested in biological assays, its structural elements are vital to the Structure-Activity Relationship (SAR) studies of the molecules it helps create. SAR investigations are fundamental to drug discovery, exploring how modifying a molecule's chemical structure affects its biological activity.

In the development of dual AT₁/ETₐ antagonists, researchers systematically modified the chemical scaffold to improve potency and pharmacokinetic properties. h1.conih.gov The research that led to the discovery of a highly potent second-generation antagonist (referred to as compound 7 in the study) was centered on modifying the 2'-side chain of a lead compound, a position directly derived from this compound. h1.co

The final compounds were subjected to rigorous biological assays to determine their inhibitory constants (Kᵢ) against the target receptors. The results of these assays validated the synthetic strategy, showing that the structural contributions from the aldehyde intermediate were crucial for achieving high-potency antagonism at both receptors. h1.co

Studies on Interactions with Biological Macromolecules

The ultimate purpose of synthesizing complex molecules from this compound is to create agents that interact precisely with specific biological macromolecules, namely cell surface receptors.

In the primary literature reviewed, the therapeutic targets for compounds derived from this compound are G-protein-coupled receptors, not enzymes. h1.conih.govlookchem.com Therefore, specific studies detailing the enzyme binding affinity profile for this compound or its direct derivatives are not prominently featured in available research. The focus has been on receptor antagonism.

The major focus of research has been on the interaction of its derivative compounds with the Angiotensin II Type 1 (AT₁) and Endothelin A (ETₐ) receptors. h1.co These receptors are key players in the regulation of blood pressure. The biphenylsulfonamide derivatives, whose synthesis depends on the aldehyde, were evaluated for their binding affinity. The goal was to achieve a dual-action profile, potently blocking both receptors. nih.gov

The success of this approach is demonstrated by the low nanomolar binding affinities achieved by the final optimized compounds, as shown in the table below. h1.co This high affinity indicates a strong and specific interaction between the drug molecule and the binding pockets of the AT₁ and ETₐ receptors.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |

| Compound 7 (from Murugesan et al.) | AT₁ | < 1 |

| Compound 7 (from Murugesan et al.) | ETₐ | < 10 |

| Data sourced from an evaluation of the final antagonist compound synthesized using the structural motif from this compound. h1.co |

Hypothesized Mechanisms of Biological Activity at the Molecular Level

The hypothesized mechanism of action for the antagonists derived from this compound is based on their ability to competitively block signaling pathways that lead to vasoconstriction and cell proliferation.

The biological activity of the final antagonist compounds is achieved by modulating receptor-mediated signaling pathways rather than by direct enzyme inhibition. By blocking the AT₁ and ETₐ receptors, these compounds prevent the natural ligands, Angiotensin II and Endothelin-1, from binding and initiating their downstream signaling cascades. h1.conih.gov

These cascades involve the activation of various intracellular enzymes (such as phospholipase C) and second messengers that ultimately lead to physiological responses like blood vessel constriction. By antagonizing the receptors, the derived compounds effectively inhibit these entire pathways. The dual blockade of both the renin-angiotensin system and the endothelin system is hypothesized to produce a synergistic effect, offering a more comprehensive therapeutic approach for conditions like hypertension and certain kidney diseases than blocking either pathway alone. h1.co

Influence on Cellular Signaling Pathways

While direct studies on the influence of this compound on cellular signaling pathways are not extensively documented in publicly available research, the broader class of benzaldehyde (B42025) derivatives has been shown to exert significant effects on various signaling cascades implicated in disease. For instance, benzaldehyde itself has been demonstrated to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. researchgate.net This inhibition is thought to be mediated through the regulation of 14-3-3 family proteins, which are key players in signal transduction. researchgate.net

Preclinical Research on Potential Therapeutic Applications

The potential therapeutic applications of this compound are being explored in preclinical research, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Research Focus

The antimicrobial potential of benzaldehyde and its derivatives is an area of active investigation. ekb.eg Substituted benzaldehydes have been incorporated into various heterocyclic structures to generate compounds with significant antibacterial and antifungal activity. jmaterenvironsci.comresearchgate.net For example, derivatives of 5-(substituted benzaldehyde) thiazolidine-2,4-dione have been studied for their activity against Staphylococcus aureus. jmaterenvironsci.comresearchgate.net

While specific studies on the antimicrobial properties of this compound are limited, the presence of the bromine atom is noteworthy. Halogenated compounds often exhibit enhanced antimicrobial activity. Therefore, it is reasonable to hypothesize that this compound and its derivatives could serve as valuable intermediates in the synthesis of novel antimicrobial agents. Further screening against a panel of pathogenic bacteria and fungi is warranted to determine its spectrum of activity and potential as a lead compound in this therapeutic area.

Anticancer Research Focus

The anticancer potential of benzaldehyde derivatives has been a subject of research for several decades. rgcc-international.com A variety of substituted benzyloxybenzaldehyde derivatives have demonstrated significant activity against cancer cell lines, such as HL-60, by inducing apoptosis and causing cell cycle arrest. nih.gov The cytotoxic effects of benzaldehyde derivatives are often linked to their ability to interfere with critical cellular processes in cancer cells. rgcc-international.com

More recent studies on aromatic benzaldehydes have shown their ability to inhibit the growth of therapy-resistant pancreatic cancer. news-medical.net This effect is attributed to the suppression of epithelial-mesenchymal plasticity, a key process in cancer metastasis and drug resistance. news-medical.net The 4-bromo substitution on the benzaldehyde scaffold is of particular interest, as halogenated compounds are a common feature in many anticancer drugs. The specific substitution pattern of this compound presents a unique chemical entity that could be explored for its cytotoxic and anti-proliferative effects against various cancer cell lines. The data presented in the table below summarizes the anticancer activity of some related benzyloxybenzaldehyde derivatives against the HL-60 cell line, highlighting the potential for this class of compounds.

Table 1: Anticancer Activity of Selected Benzyloxybenzaldehyde Derivatives against HL-60 Cells

| Compound | Structure | Activity (µM) |

|---|---|---|

| 2-(Benzyloxy)benzaldehyde | Significant activity at 1-10 | |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | Significant activity at 1-10 | |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | Significant activity at 1-10 | |

| 2-(Benzyloxy)-5-chlorobenzaldehyde | Significant activity at 1-10 | |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Most potent | |

| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | Significant activity at 1-10 | |

| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | Significant activity at 1-10 |

Data sourced from Chin-Fen Lin et al., Bioorg Med Chem. 2005. nih.gov

Rational Design Principles for Novel Bioactive Compounds Incorporating the this compound Scaffold

The principles of rational drug design can be applied to the this compound scaffold to develop novel bioactive compounds with improved potency and selectivity. mdpi.complos.org The aldehyde group serves as a key reactive handle for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and other heterocyclic systems, which are known to possess diverse pharmacological activities.

The bromine atom at the 4-position offers several advantages in drug design. It can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the lipophilicity conferred by the bromine atom can influence the compound's ability to cross cell membranes.

The ethoxymethyl group at the 3-position provides a point for steric and electronic modulation. Varying the alkoxy group (e.g., methoxy (B1213986), propoxy) or replacing it with other functional groups can fine-tune the compound's interaction with its target and alter its pharmacokinetic profile. mdpi.com

Computational methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed to correlate the structural features of this compound derivatives with their biological activities. researchgate.net This approach can guide the synthesis of new analogs with optimized properties. For instance, a QSAR study on 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives helped in understanding the descriptors that influence their antimicrobial activity. jmaterenvironsci.comresearchgate.net Such in silico modeling can predict the potential of newly designed compounds before their actual synthesis, thus accelerating the drug discovery process. mdpi.com

Future Research Directions and Unanswered Questions

Deeper Elucidation of Specific Biological Mechanisms of Action

While 4-Bromo-3-(ethoxymethyl)benzaldehyde is utilized in the synthesis of biologically active molecules, its own intrinsic biological activity and the specific mechanisms through which its derivatives exert their effects are largely unknown. Future research should focus on a systematic evaluation of its biological profile.

Key Research Questions:

Enzyme Inhibition: Could the compound or its derivatives act as inhibitors for clinically relevant enzymes? For instance, substituted benzaldehydes have shown potential as tyrosinase inhibitors, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net Theoretical studies on related benzaldehyde (B42025) derivatives suggest that the aldehyde group's oxygen and hydrogen atoms play a crucial role in chelating with metal ions, such as the copper ions in the active site of tyrosinase. nih.gov The electronic properties conferred by the bromo and ethoxymethyl substituents of this compound could modulate this inhibitory activity. Similarly, derivatives of benzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer and other diseases. researchgate.net

Antimicrobial and Anticancer Activity: Brominated compounds, in general, are known for their biological activities. mdpi.com For example, 4-bromo-substituted isatin (B1672199) derivatives have demonstrated enhanced cytotoxic activity against human tumor cell lines. nih.gov The presence of both a bromine atom and an alkoxy group in this compound warrants a thorough investigation into its potential as an antimicrobial or anticancer agent. Studies on other brominated chalcone (B49325) derivatives have shown that such compounds can induce apoptosis in cancer cells. researchgate.net

Receptor Interaction: How does the specific substitution pattern of this compound influence its interaction with biological receptors? The bromine atom can participate in halogen bonding, a significant non-covalent interaction in biological systems, while the ethoxymethyl group can act as a hydrogen bond acceptor. rsc.org Understanding these interactions is crucial for designing novel therapeutic agents.

A comprehensive screening of this compound and its simple derivatives against a panel of biological targets would be a critical first step.

Development of Enantioselective Synthetic Routes for Chiral Derivatives

The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry. Future research should explore the use of this compound as a prochiral substrate for generating enantiomerically pure derivatives, which could exhibit significantly different biological activities.

Potential Synthetic Strategies:

Asymmetric Aldehyde Alkylation: Catalytic enantioselective alkylation of aldehydes is a powerful tool for creating chiral centers. nih.gov Research into the asymmetric addition of various nucleophiles to the aldehyde group of this compound, using chiral catalysts, could yield a diverse library of chiral alcohols.

Enantioselective Aldol and Henry Reactions: The aldehyde functionality is amenable to classic C-C bond-forming reactions like the Aldol and Henry reactions. mdpi.comncert.nic.in Developing enantioselective versions of these reactions with this compound would provide access to chiral β-hydroxy aldehydes and nitroaldols, which are versatile synthetic intermediates.

Catalytic Asymmetric Cycloadditions: α,β-Unsaturated derivatives of this compound could serve as substrates in enantioselective cycloaddition reactions, leading to the formation of complex chiral carbocyclic and heterocyclic scaffolds. rsc.org

The successful development of such enantioselective routes would significantly enhance the value of this compound as a building block for chiral drug discovery.

Advanced Characterization of Intermolecular Interactions in Biological Systems

The precise nature of the intermolecular interactions between a molecule and its biological target is fundamental to its mechanism of action. Advanced characterization techniques can provide invaluable insights into these interactions for derivatives of this compound.

Areas for Investigation:

High-Resolution X-ray Crystallography: Co-crystallization of active derivatives with their target proteins can reveal the exact binding mode and the specific intermolecular contacts, such as hydrogen bonds, halogen bonds, and π-stacking interactions. nih.govresearchgate.net The crystal structure of related brominated benzaldehydes has been studied to understand their packing and intermolecular forces. nih.govresearchgate.net

NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the molecule are in close contact with a protein, even for weak interactions in solution.

Isothermal Titration Calorimetry (ITC): ITC can provide a complete thermodynamic profile of the binding interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS), which can help in understanding the driving forces of the interaction.

These studies would provide a detailed atomistic-level understanding of how derivatives of this compound interact with biological macromolecules, guiding the design of more potent and selective compounds.

Integration of Cutting-Edge Computational and Experimental Methodologies for Compound Design

The synergy between computational modeling and experimental synthesis and testing has become a powerful paradigm in drug discovery and materials science. nih.govbeilstein-journals.orgcriver.com Applying this integrated approach to this compound and its derivatives could accelerate the discovery of new applications.

Proposed Integrated Workflow:

| Step | Computational Method | Experimental Validation |

| 1. Target Identification & Virtual Screening | Molecular docking and pharmacophore modeling to screen virtual libraries of this compound derivatives against known biological targets. | In vitro screening of a focused library of synthesized compounds against the identified targets. |

| 2. Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) studies and free energy calculations to predict the activity of new derivatives and guide structural modifications. | Synthesis of optimized derivatives and evaluation of their biological activity. |

| 3. Mechanistic Studies | Molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex and identify key interactions. | Biophysical characterization of the binding interaction using techniques like X-ray crystallography and NMR. |

This iterative cycle of computational design and experimental validation would enable a more rational and efficient exploration of the chemical space around the this compound scaffold.

Exploration of Novel Applications Beyond Pharmaceutical and Agrochemical Intermediates

The unique substitution pattern of this compound suggests potential applications in fields beyond its traditional use.

Potential Novel Applications:

Functionalized Materials: The aldehyde group can be used to functionalize surfaces and polymers. nih.govresearchgate.net For example, benzaldehyde-functionalized glycans have been used to create self-assembled monolayers for studying carbohydrate-protein interactions. nih.gov The bromine atom offers a handle for further modification through cross-coupling reactions, allowing for the creation of complex materials with tailored properties. rug.nl

Sensors and Probes: The reactivity of the aldehyde group and the potential for the molecule to participate in specific non-covalent interactions could be exploited in the design of chemical sensors or molecular probes for detecting specific analytes.

Organic Electronics: Aromatic aldehydes and their derivatives are being explored as building blocks for organic electronic materials. The electronic properties of this compound, influenced by the bromo and ethoxymethyl groups, could be tuned for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Exploring these less conventional applications could uncover new and valuable uses for this versatile chemical compound.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-(ethoxymethyl)benzaldehyde, and how can reaction conditions be optimized?

A multistep approach is common. For example, radical substitution and nucleophilic substitution (e.g., Miyaura borylation) can introduce functional groups to the benzaldehyde scaffold. Optimize reaction conditions using temperature-controlled environments (e.g., 0–60°C) and catalysts like palladium for coupling reactions. Monitor intermediates via TLC or HPLC to ensure purity .

Q. How should researchers handle this compound safely in the lab?

Refer to safety protocols for brominated aldehydes:

- Skin/Eye Contact: Flush with water for 15 minutes and consult a physician.

- Toxicity: Assume uncharacterized hazards due to limited toxicological data. Use PPE (gloves, goggles) and work in a fume hood .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Identify ethoxymethyl (–CH2OCH2CH3) and bromine substituents via splitting patterns and coupling constants.

- FT-IR: Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C–O–C ~1100 cm⁻¹) groups.

- Mass Spectrometry: Validate molecular weight (C10H11BrO2: ~259.05 Da) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-withdrawing bromine group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

Bromine at the para position stabilizes intermediates in Suzuki-Miyaura couplings by polarizing the C–Br bond, enhancing oxidative addition with Pd catalysts. Computational studies (e.g., HOMO-LUMO analysis) predict regioselectivity in nucleophilic attacks .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Reaction Monitoring: Use in-situ techniques (e.g., ReactIR) to detect side reactions like aldehyde oxidation.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification: Column chromatography with gradient elution (hexane/EtOAc) separates brominated byproducts .

Q. Can this compound serve as a monomer in conductive polymer synthesis?

Yes, copolymerization with thiophene derivatives via polycondensation yields conjugated polymers. The aldehyde group facilitates π-π stacking, while the ethoxymethyl side chain enhances solubility. Characterize conductivity via cyclic voltammetry and UV-vis spectroscopy .

Q. How do computational methods (DFT, MD) predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) models reveal:

- Electrophilicity: The aldehyde carbon is highly electrophilic (MESP maps).

- Thermodynamic Stability: Gibbs free energy calculations favor intermediates in Pd-catalyzed reactions.

- Solvent Effects: Molecular dynamics (MD) simulations show solvation shells stabilizing transition states .

Methodological Notes

- Contradictions Addressed: highlights toxicity uncertainties, while assumes standard bromoaldehyde handling. Prioritize lab-specific risk assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。